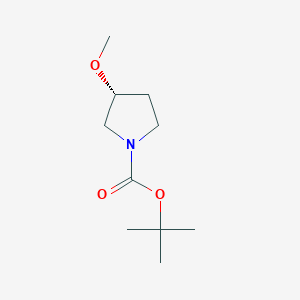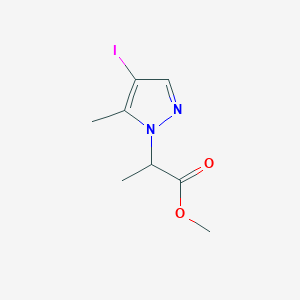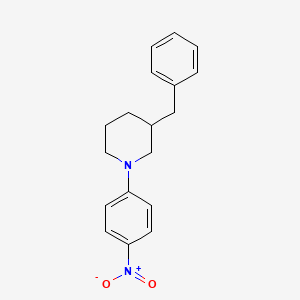
(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Auxiliary and Building Block
(R)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate serves as a chiral auxiliary and building block in organic synthesis. For example, it has been used in the synthesis of enantiomerically pure compounds such as 2-methyl-3-phenylpropanoic acid, showcasing its utility in achieving high enantiomeric ratios in chemical reactions. Additionally, it's been employed in dipeptide synthesis, where its effectiveness is highlighted in various transformations compared to other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).
Photooxidation Studies
The compound has been explored in dye-sensitized photooxidation studies, leading to the production of tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This research lays the groundwork for understanding the mechanisms behind the formation of such compounds, which is crucial for various synthetic applications (Wasserman, Power, & Petersen, 1996).
Key Intermediate in Biotin Synthesis
Another significant application is its role as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This synthesis demonstrates the compound's contribution to the metabolic cycle's catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Dual Chemosensor Development
The compound has also found application in the development of dual chemosensors for detecting Zn2+ and Al3+ ions, indicating its potential in analytical chemistry and environmental monitoring. The unique property of exhibiting well-separated excitation and emission wavelengths makes it particularly useful for such applications (Roy et al., 2019).
Metabolite Analysis in Clinical Chemistry
In clinical chemistry, derivatives of this compound have been employed for the capillary gas-chromatographic profiling of metabolites originating from the metabolism of tyrosine and tryptophan. This method is instrumental in diagnosing and monitoring patients with functional tumors and other metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Properties
IUPAC Name |
tert-butyl (3R)-3-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)

![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)





